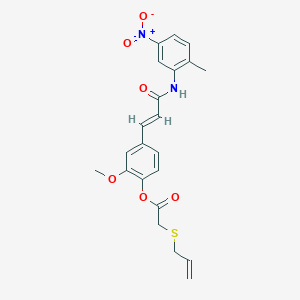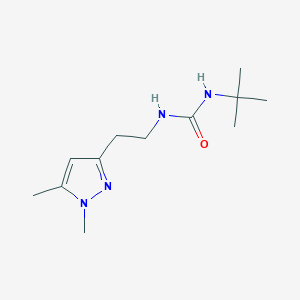![molecular formula C23H22N2O2S3 B2458298 2-(4-methoxyphenyl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide CAS No. 923463-06-3](/img/structure/B2458298.png)
2-(4-methoxyphenyl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a methoxyphenyl group, a benzo[d]thiazol group, and a thiophen-2-yl group . These groups are common in many organic compounds and have various properties and reactivities.
Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the specific functional groups present in the molecule. For example, the methoxyphenyl group might undergo reactions typical of ethers and aromatic compounds .Scientific Research Applications
Organic Electronics and Optoelectronics
The conjugated structure of 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene makes it a promising candidate for organic electronics. Researchers have explored its use in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and photovoltaic devices. Its electron-rich and electron-accepting moieties contribute to charge transport and light emission, respectively .
Photovoltaics and Solar Cells
The compound’s absorption properties in the visible and near-infrared regions position it as a potential material for solar cells. Its π-conjugated system allows efficient light harvesting, and studies have investigated its incorporation into bulk heterojunction solar cells. Researchers aim to enhance its photovoltaic performance by optimizing device architectures and interfaces .
Biological Applications
6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene exhibits interesting biological activities. It has been evaluated for its antimicrobial, antifungal, and anticancer properties. Researchers explore its potential as a lead compound for drug development, targeting specific cellular pathways or receptors .
Materials Science and Nanotechnology
The compound’s unique structure and electronic properties make it relevant in materials science. Researchers have investigated its use in organic semiconductors, conducting polymers, and nanomaterials. Its self-assembly behavior and compatibility with other materials open avenues for designing functional nanostructures .
Sensors and Detection
Due to its electron-rich and electron-accepting groups, 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene has been explored for chemical sensing applications. Researchers have developed sensors based on its fluorescence response to specific analytes, such as metal ions or organic molecules. These sensors find applications in environmental monitoring and medical diagnostics .
Supramolecular Chemistry
The compound’s ability to form supramolecular assemblies through non-covalent interactions (such as hydrogen bonding or π-π stacking) has attracted attention. Researchers investigate its host-guest interactions, crystal engineering, and molecular recognition properties. These studies contribute to the field of supramolecular chemistry .
Mechanism of Action
properties
IUPAC Name |
2-(4-methoxyphenyl)-N-(6-methylsulfanyl-1,3-benzothiazol-2-yl)-N-(2-thiophen-2-ylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O2S3/c1-27-17-7-5-16(6-8-17)14-22(26)25(12-11-18-4-3-13-29-18)23-24-20-10-9-19(28-2)15-21(20)30-23/h3-10,13,15H,11-12,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPTJZQXODDNXBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)N(CCC2=CC=CS2)C3=NC4=C(S3)C=C(C=C4)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-(2,4-dimethylphenyl)-3-(3-hydroxypropyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2458215.png)
![Ethyl 3-[(3,4-dimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2458216.png)
![4-oxo-N-(3-phenylpropyl)-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2458219.png)
![5-(Aminomethyl)-6-oxaspiro[3.4]octan-7-one hydrochloride](/img/structure/B2458221.png)
![3-(1-(benzo[b]thiophene-2-carbonyl)piperidin-4-yl)-6-fluoroquinazoline-2,4(1H,3H)-dione](/img/structure/B2458223.png)

![2-[1-(3,5-Dichloropyridin-2-yl)piperidin-4-yl]oxy-5-fluoropyrimidine](/img/structure/B2458226.png)
![6-[2-(Azepan-1-yl)-2-oxoethyl]-3-(3,4-dimethoxyphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2458228.png)





